Computed Lipophilicity Advantage vs. Shorter N-Alkyl Homologs
The computed octanol-water partition coefficient (XLogP3) for 1-Heptyl-4-nitro-1H-pyrazole is 2.9, reflecting its seven-carbon alkyl chain. In contrast, the methyl analog exhibits XLogP3 = 0.1 and the ethyl analog XLogP3 = 0.4 [1]. The 1-butyl analog has a reported LogP of approximately 2.1 . This progressive increase of approximately 0.4–0.5 log units per additional methylene unit is consistent with established Hansch-Fujita π principles and confirms that the heptyl chain confers the highest lipophilicity among commercially available 1-alkyl-4-nitropyrazoles.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | 2.9 (1-Heptyl-4-nitro-1H-pyrazole, PubChem CID 50999935) |
| Comparator Or Baseline | 1-Methyl-4-nitropyrazole (CID 19895): 0.1; 1-Ethyl-4-nitropyrazole (CID 12565213): 0.4; 1-Butyl-4-nitropyrazole: ≈2.1 (chemsrc.com) |
| Quantified Difference | ΔXLogP3 = 2.5–2.8 vs. methyl/ethyl; ≈0.8 vs. butyl |
| Conditions | PubChem XLogP3 3.0 algorithm; chemsrc.com reported LogP |
Why This Matters
A difference of 2.5–2.8 log units in XLogP3 typically translates to a >100-fold difference in lipid/water partitioning, critically impacting membrane permeability, biological distribution, and formulation requirements for screening or agrochemical use.
- [1] PubChem Compound Summaries: CID 50999935 (1-Heptyl-4-nitro-1H-pyrazole, XLogP3 = 2.9), CID 19895 (1-Methyl-4-nitropyrazole, XLogP3 = 0.1), CID 12565213 (1-Ethyl-4-nitropyrazole, XLogP3 = 0.4). National Center for Biotechnology Information, accessed May 2026. View Source
